molecular formula C23H21F3N4S B2750567 4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile CAS No. 303985-70-8

4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile

Cat. No. B2750567
CAS RN: 303985-70-8
M. Wt: 442.5
InChI Key: HJAXPFCUNASHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile” is a complex organic molecule. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include a diethylamino group, a phenyl group, a trifluoromethyl group, a benzyl group, a sulfanyl group, and a nitrile group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating diethylamino group. The presence of the nitrile group could also make it susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile and diethylamino groups could increase its solubility in polar solvents .

Scientific Research Applications

Antibacterial Activity

Pyrimidine derivatives, similar to 4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile, have been studied for their antibacterial properties. Rostamizadeh et al. (2013) synthesized derivatives through a one-pot reaction and evaluated their antibacterial activity. This indicates the potential of such compounds in addressing bacterial infections (Rostamizadeh et al., 2013).

Synthesis and Chemical Structure Analysis

Research by Rahm and Maas (1996) focused on the synthesis of pyrimidines, including derivatives similar to the compound , and analyzed their chemical structures. Their work contributes to understanding the synthesis pathways and structural characteristics of such pyrimidines (Rahm & Maas, 1996).

Spectroscopic Analysis and Chemotherapeutic Potential

Alzoman et al. (2015) conducted a spectroscopic investigation of a compound closely related to this compound. They explored its vibrational properties and theoretical chemotherapeutic potential, suggesting its possible application in cancer treatment (Alzoman et al., 2015).

Antitumor and Antibacterial Agents

Gangjee et al. (1996) synthesized analogs of pyrimidine derivatives as potential inhibitors of thymidylate synthase, targeting them as antitumor and antibacterial agents. This research underscores the therapeutic potential of such compounds in treating cancer and bacterial infections (Gangjee et al., 1996).

Pharmaceutical Applications in Adenosine Receptor Antagonism

Xiao et al. (2008) worked on the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to develop potent and selective antagonists for the A2A adenosine receptor. This suggests potential pharmaceutical applications of pyrimidine derivatives in modulating adenosine receptor activity (Xiao et al., 2008).

Fluorescent Probes for Metal Ion Detection

Upadhyay and Kumar (2010) synthesized a fluorescent probe based on pyrimidine, indicating its utility in detecting metal ions like Al3+. This application demonstrates the potential of such compounds in analytical chemistry and environmental monitoring (Upadhyay & Kumar, 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is intended to be a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. For example, if it is a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and testing its efficacy in preclinical and clinical trials .

properties

IUPAC Name

4-(diethylamino)-6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4S/c1-3-30(4-2)21-19(14-27)20(17-10-6-5-7-11-17)28-22(29-21)31-15-16-9-8-12-18(13-16)23(24,25)26/h5-13H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAXPFCUNASHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.